1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide
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Overview
Description
1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide is a chemical compound with a unique structure that includes a pyrrolidinium ion core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethyl acetate, followed by the introduction of iodide ions. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in a polar solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The pyrrolidinium ion can also interact with various receptors and enzymes, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium bromide
- 1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium chloride
Uniqueness
1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions compared to its bromide and chloride counterparts. The iodide ion can enhance the compound’s solubility and stability in certain solvents, making it more suitable for specific applications.
Properties
IUPAC Name |
S-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NOS.HI/c1-9(11)12-8-7-10(2)5-3-4-6-10;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZYYXFQOWHHC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+]1(CCCC1)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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